Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]piperidine-1-carboxylate
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Overview
Description
ETHYL 4-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDO)PIPERIDINE-1-CARBOXYLATE is a complex organic compound that features a thiazole ring, a trifluoromethoxy phenyl group, and a piperidine carboxylate ester. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDO)PIPERIDINE-1-CARBOXYLATE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Trifluoromethoxy Phenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the trifluoromethoxy phenyl group is coupled with a halogenated thiazole.
Acetamido Group Addition: The acetamido group can be introduced via an acylation reaction using acetic anhydride or acetyl chloride.
Formation of the Piperidine Carboxylate Ester: The final step involves the esterification of piperidine carboxylic acid with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
ETHYL 4-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDO)PIPERIDINE-1-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural complexity.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDO)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can also bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-METHYL-2-[4-(TRIFLUOROMETHYL)-PHENYL]THIAZOLE-5-CARBOXYLATE
- 2-(2-(2-((5-(1-(4-CHLOROPHENOXY)ETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDO)THIAZOL-4-YL)ACETIC ACID
Uniqueness
ETHYL 4-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDO)PIPERIDINE-1-CARBOXYLATE is unique due to its combination of a trifluoromethoxy phenyl group and a thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C20H22F3N3O4S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H22F3N3O4S/c1-2-29-19(28)26-9-7-14(8-10-26)24-17(27)11-15-12-31-18(25-15)13-3-5-16(6-4-13)30-20(21,22)23/h3-6,12,14H,2,7-11H2,1H3,(H,24,27) |
InChI Key |
XYWQTVDCDVTVJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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